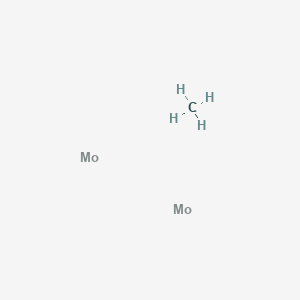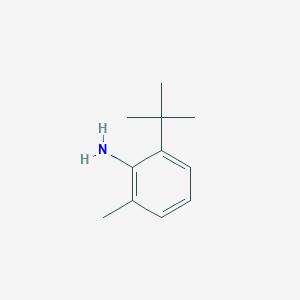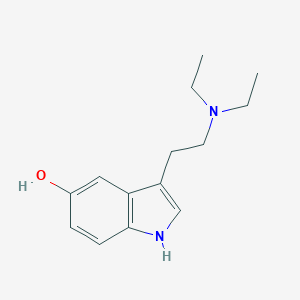
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is a chemical compound that belongs to the class of tryptamines. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is not fully understood. However, it is believed to act on the serotonin system in the brain by binding to serotonin receptors and inhibiting the reuptake of serotonin. This results in increased levels of serotonin in the brain, which is associated with improvements in mood and overall mental health.
Biochemische Und Physiologische Effekte
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells. Additionally, it has been shown to have neuroprotective effects, which can help protect against damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- in lab experiments is its potential therapeutic properties. It has been shown to have a number of beneficial effects, which make it an attractive compound for further study. However, one of the major limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the serotonin system in the brain. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- can be synthesized using a variety of methods. One of the most common methods involves the reaction between tryptamine and 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reduction of 5-hydroxyindole-3-acetaldehyde using sodium borohydride in the presence of a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
14009-42-8 |
|---|---|
Produktname |
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- |
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)8-7-11-10-15-14-6-5-12(17)9-13(11)14/h5-6,9-10,15,17H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
DLKZNHHXBDWTOP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)O |
Kanonische SMILES |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)O |
Andere CAS-Nummern |
14009-42-8 |
Synonyme |
3-[2-(Diethylamino)ethyl]-1H-indol-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



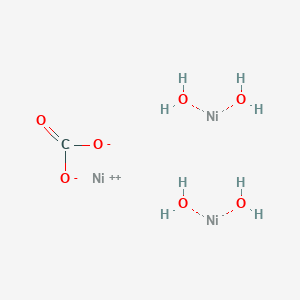

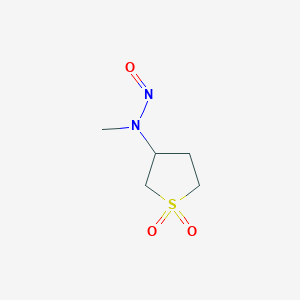
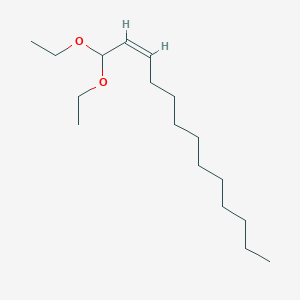
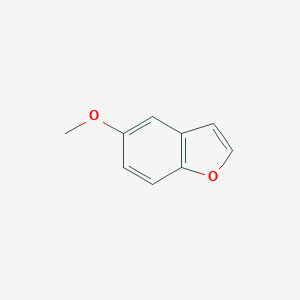
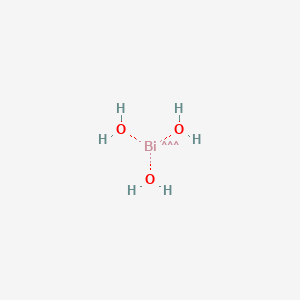
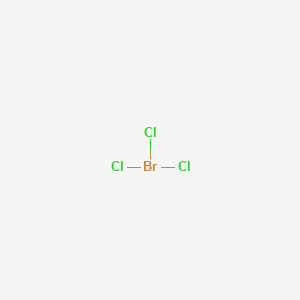

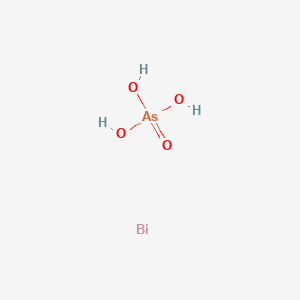
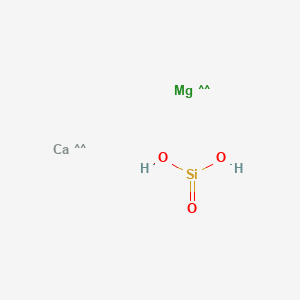
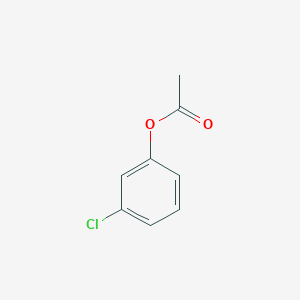
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
